molecular formula C12H12N2O4 B2958938 1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 320422-97-7

1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2958938
CAS No.: 320422-97-7
M. Wt: 248.238
InChI Key: DWTLKGXTFCMIBF-UHFFFAOYSA-N
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Description

1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione is a substituted imidazolidine-2,4,5-trione derivative characterized by a methoxy group at the 1-position and a 4-methylbenzyl substituent at the 3-position. Imidazolidine-2,4,5-triones, also known as parabanic acid derivatives, are heterocyclic compounds with broad pharmacological and agrochemical applications. These compounds are notable for their enzyme-inhibitory properties, including activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative disease therapy .

Properties

IUPAC Name

1-methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-8-3-5-9(6-4-8)7-13-10(15)11(16)14(18-2)12(13)17/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTLKGXTFCMIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to the imidazolidine family, characterized by its unique trione structure. Its chemical formula is C12H15N2O3C_{12}H_{15}N_{2}O_{3}, and it features a methoxy group and a methylphenyl moiety which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : Studies suggest that imidazolidine derivatives can scavenge free radicals, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : It has been shown to inhibit cholinergic enzymes, which may be beneficial in treating conditions like Alzheimer's disease .
  • Modulation of Ion Channels : The compound may interact with TRPM8 channels, influencing calcium influx in various cell types .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of functional groups in the compound allows it to neutralize reactive oxygen species (ROS).
  • Cholinergic Pathway Modulation : By inhibiting cholinergic enzymes, it may enhance acetylcholine levels in synaptic clefts, improving cognitive function .
  • Calcium Channel Interaction : It may act as an agonist or antagonist at TRPM8 channels, impacting neuronal excitability and signaling pathways .

Enzyme Inhibition Study

A study focused on the synthesis of various imidazolidine derivatives found that this compound exhibited significant inhibitory activity against cholinergic enzymes with an IC₅₀ value of 1.66 μmol/L . This suggests potential applications in neurodegenerative diseases.

TRPM8 Modulation

Research on TRPM8 modulation highlighted that compounds similar to this compound could activate calcium responses in neuronal cells. This activity was confirmed through electrophysiological assays demonstrating increased intracellular calcium levels upon treatment with the compound .

Data Table: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
Cholinergic enzyme inhibitionIncreasing acetylcholine levels
TRPM8 channel modulationInfluencing calcium influx

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Key Substituents

The compound shares structural motifs with several 1,3-disubstituted imidazolidine-2,4,5-triones reported in the literature. Key analogs include:

  • 1-(4-Isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3d) : Features a 4-isopropylphenyl group at the 1-position and a fluorinated benzothiazole moiety at the 3-position .
  • 1-(4-Chlorophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3e) : Contains a 4-chlorophenyl group at the 1-position .
  • 1-(2,6-Diisopropylphenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3g) : Bulky diisopropylphenyl substitution at the 1-position .
Physicochemical Properties

A comparative analysis of melting points and lipophilicity (log Kow) reveals:

Compound Melting Point (°C) log Kow
1-Methoxy-3-[(4-methylphenyl)methyl] Not reported Estimated ~2.5*
3d 165–166 3.82
3e 161–162 3.45
3g 165–166 4.12

Lipophilicity estimated based on substituent contributions (methoxy and methylbenzyl groups typically lower log *Kow compared to halogenated or bulky aryl groups).

Enzyme Inhibition Activity

Cholinergic enzyme inhibition (IC50) data highlight substituent-dependent activity:

Compound AChE IC50 (μM) BChE IC50 (μM)
3d 2.89 1.66 (highest BChE)
3e 13.8 (highest AChE) 18.4
3g 5.21 3.45
Rivastigmine (standard) 8.50 12.3
Galanthamine (standard) 0.85 8.20

Key Observations :

  • Electron-withdrawing groups (e.g., fluoro-benzothiazole in 3d ) enhance BChE inhibition, while para-substituted aryl groups (e.g., 4-chlorophenyl in 3e ) favor AChE activity .
  • Branched substituents (e.g., diisopropylphenyl in 3g ) improve lipophilicity and membrane permeability but may reduce target selectivity .

Structure-Activity Relationships (SAR)

1-Position Substitution :

  • Bulky aryl groups (e.g., diisopropylphenyl in 3g ) increase log Kow but may reduce solubility.
  • Methoxy substitution (as in the target compound) balances moderate lipophilicity with improved solubility.

3-Position Substitution :

  • Fluorinated benzothiazole moieties (e.g., in 3d ) enhance BChE inhibition via electron-withdrawing effects .
  • Methylbenzyl groups (as in the target compound) provide moderate steric bulk without excessive hydrophobicity.

Chiral Centers :

  • R-configuration at the 3-position (e.g., 3d , 3g ) is critical for optimal enzyme binding .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving substituted imidazolidine precursors. For example, analogous imidazolidine-triones (e.g., 1-(4-Cyanophenyl)-3-substituted derivatives) were prepared using hydrazine derivatives and ketones under reflux conditions in ethanol, followed by recrystallization for purification . Purity optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and employing high-resolution NMR (e.g., 1^1H/13^{13}C) to confirm structural integrity and detect impurities .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be employed to characterize the structural features of this compound?

  • Methodological Answer : 1^1H NMR is critical for identifying proton environments, such as the methoxy group (δ ~3.8 ppm) and aromatic protons (δ ~6.7–7.3 ppm). 13^{13}C NMR confirms carbonyl groups (C=O, δ ~160–180 ppm) and quaternary carbons. FTIR validates functional groups (e.g., C=O stretches at ~1700–1750 cm1^{-1}) . For advanced validation, single-crystal X-ray diffraction provides precise bond lengths and angles, as demonstrated in structurally similar imidazolidine derivatives .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can predict molecular geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These models help interpret experimental reactivity trends, such as electrophilic substitution patterns on the aromatic ring. For example, DFT was used to validate solid-state structures of analogous methoxyphenyl-imidazolidine derivatives, showing <0.01 Å deviations in bond lengths compared to crystallographic data .

Q. How can researchers resolve contradictions in crystallographic data, such as disorder in substituent orientations?

  • Methodological Answer : Crystallographic disorder, as observed in N-4-methoxyphenyl fragments of related compounds , can be addressed using multi-conformational refinement tools (e.g., SHELXL). Occupancy factors and anisotropic displacement parameters are adjusted iteratively. Complementary techniques like variable-temperature NMR or Hirshfeld surface analysis further validate dynamic disorder in solution or solid states .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on imidazolidine-trione derivatives?

  • Methodological Answer : SAR studies require systematic substitution at the 1- and 3-positions of the imidazolidine core. For instance:

  • Step 1 : Synthesize derivatives with electron-withdrawing (e.g., nitro, cyano) or donating (e.g., methoxy, methyl) groups on the aryl rings.
  • Step 2 : Evaluate biological/physical properties (e.g., solubility, thermal stability) using differential scanning calorimetry (DSC) or HPLC.
  • Step 3 : Correlate substituent effects with activity data (e.g., enzyme inhibition) via multivariate regression analysis .

Q. How should researchers address discrepancies between theoretical predictions and experimental spectroscopic data?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not accounted for in gas-phase DFT models. To mitigate this:

  • Perform solvent-phase DFT calculations (e.g., using the SMD solvation model).
  • Compare experimental solid-state IR/Raman spectra with computed vibrational modes to identify environmental influences .

Experimental Design & Data Analysis

Q. What experimental controls are critical for ensuring reproducibility in imidazolidine-trione synthesis?

  • Methodological Answer :

  • Control 1 : Use anhydrous solvents (e.g., ethanol, DMF) to prevent hydrolysis of sensitive intermediates.
  • Control 2 : Include internal standards (e.g., tetramethylsilane for NMR) to calibrate instrumentation.
  • Control 3 : Replicate reactions under inert atmospheres (N2_2/Ar) to avoid oxidative byproducts .

Q. How can researchers integrate crystallographic data with spectroscopic results to propose reaction mechanisms?

  • Methodological Answer : Combine X-ray-derived bond lengths (e.g., C–N distances in the imidazolidine ring) with kinetic isotope effects (KIE) from 15^{15}N-labeled analogs to infer transition states. For example, shortened C=O bonds in the crystal structure may indicate charge localization during nucleophilic attack, corroborated by 13^{13}C NMR shifts .

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